molecular formula C16H20N2O B13957928 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- CAS No. 50341-63-4

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-

Cat. No.: B13957928
CAS No.: 50341-63-4
M. Wt: 256.34 g/mol
InChI Key: DNHMOKOBAOCWHL-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- is a complex organic compound characterized by its aromatic naphthalene ring and a carboxamide group. This compound is notable for its unique structural features, including multiple bonds, aromatic rings, and secondary amide and amine groups .

Preparation Methods

The synthesis of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- typically involves the reaction of 1-naphthalenecarboxylic acid with 2-(isopropylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The aromatic naphthalene ring can also participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- in terms of its structural features and resulting properties.

Properties

CAS No.

50341-63-4

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-[2-(propan-2-ylamino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C16H20N2O/c1-12(2)17-10-11-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17H,10-11H2,1-2H3,(H,18,19)

InChI Key

DNHMOKOBAOCWHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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